aziridine;3-chloropropyl(trimethoxy)silane
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Overview
Description
Aziridine;3-chloropropyl(trimethoxy)silane is a compound that combines the properties of aziridine and 3-chloropropyl(trimethoxy)silane. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity due to ring strain. 3-chloropropyl(trimethoxy)silane is an organosilane compound used as a coupling agent in various industrial applications. The combination of these two components results in a versatile compound with unique properties useful in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine;3-chloropropyl(trimethoxy)silane typically involves the reaction of aziridine with 3-chloropropyl(trimethoxy)silane under controlled conditions. One common method is the nucleophilic substitution reaction where aziridine reacts with 3-chloropropyl(trimethoxy)silane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Aziridine;3-chloropropyl(trimethoxy)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of different substituted products.
Hydrolysis: The trimethoxy groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, leading to polymeric structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Water: For hydrolysis reactions.
Acids or Bases: To catalyze hydrolysis and condensation reactions.
Major Products
Substituted Aziridines: Formed from nucleophilic substitution.
Silanols and Siloxanes: Resulting from hydrolysis and condensation reactions.
Scientific Research Applications
Aziridine;3-chloropropyl(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve adhesion between different materials, particularly in polymer chemistry.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of aziridine;3-chloropropyl(trimethoxy)silane involves the reactivity of the aziridine ring and the silane groups. The aziridine ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The silane groups can hydrolyze and condense to form siloxane bonds, which contribute to the compound’s adhesive properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or substrates used .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodopropyl(trimethoxy)silane
- 3-Bromopropyl(trimethoxy)silane
- 3-Aminopropyl(trimethoxy)silane
Uniqueness
Aziridine;3-chloropropyl(trimethoxy)silane is unique due to the presence of both the aziridine ring and the silane groups. This combination allows it to participate in a wide range of chemical reactions and applications that are not possible with either component alone. The aziridine ring provides high reactivity, while the silane groups offer excellent adhesion properties .
Properties
IUPAC Name |
aziridine;3-chloropropyl(trimethoxy)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO3Si.C2H5N/c1-8-11(9-2,10-3)6-4-5-7;1-2-3-1/h4-6H2,1-3H3;3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZXOWPAXNFLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCl)(OC)OC.C1CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75132-84-2 |
Source
|
Record name | 75132-84-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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